molecular formula C3H2BrF3 B1278595 3-Bromo-2,3,3-trifluoropropene CAS No. 220626-19-7

3-Bromo-2,3,3-trifluoropropene

Cat. No. B1278595
M. Wt: 174.95 g/mol
InChI Key: QOBDJYBYWKIIFQ-UHFFFAOYSA-N
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Description

3-Bromo-2,3,3-trifluoropropene (BTP) is a chemical compound that has gained attention in various research studies due to its potential as a radical acceptor, a building block for fluorinated compounds, and its role in photocatalytic reactions. It serves as a versatile intermediate in the synthesis of a wide range of fluorinated organic compounds, which are of significant interest due to their unique physical and chemical properties and their utility in pharmaceuticals, agrochemicals, and materials science .

Synthesis Analysis

The synthesis of secondary trifluoromethylated alkyl bromides using BTP as a radical acceptor has been demonstrated, showcasing the compound's utility in creating a broad range of functionalized molecules with high yields and functional group tolerance. This approach has been applied to the direct modification of biologically active molecules, indicating its practicality in complex synthetic applications . Additionally, BTP has been used as a coupling partner in photocatalytic defluorinative reactions with N-aryl amino acids, leading to the formation of 4-(difluoromethylidene)-tetrahydroquinolines through a process involving two photoredox cycles . Furthermore, BTP has been employed as a trifluoromethylacetylene anion synthon, reacting with Lithium Diisopropylamide to yield lithium trifluoromethylacetylide, which can be trapped with various electrophiles .

Molecular Structure Analysis

The molecular structure of BTP-related compounds has been studied using advanced spectroscopic techniques. For instance, the microwave spectrum of 3-bromo-3,3-difluoropropene, a closely related molecule, was recorded, revealing the presence of the gauche conformer. This study provided detailed information on the bromine quadrupole coupling tensors and the rotational spectroscopic parameters, which are essential for understanding the molecular geometry and electronic distribution .

Chemical Reactions Analysis

BTP and its derivatives participate in a variety of chemical reactions. Photodissociation dynamics of related bromo-trifluoropropanol compounds have been investigated, showing that Br formation is a primary process occurring on a repulsive surface, which is influenced by non-adiabatic curve crossing. This research provides insight into the dissociation mechanisms and the energy distributions of the resulting fragments . Additionally, BTP has been used in the regioselective synthesis of 3-trifluoromethylpyrroles through a [3 + 2] cycloaddition with N-acyl α-amino acids, demonstrating its utility in constructing heterocyclic compounds with high regioselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of BTP and its derivatives are influenced by the presence of the trifluoromethyl group, which imparts unique characteristics such as increased lipophilicity, stability, and reactivity. These properties are crucial for the compound's applications in various fields, including medicinal chemistry and materials science. The studies mentioned provide a glimpse into the reactivity patterns, stability under different conditions, and the potential for creating diverse fluorinated structures with BTP as a starting material .

Scientific Research Applications

Synthesis of Trifluoropropene Oxide

Ramachandran and Padiya (2007, 2008) described the synthesis of 3,3,3-trifluoropropene oxide (TFPO) starting from 3,3,3-trifluoropropene, which involves bromination followed by treatment with acetic acid and acid hydrolysis. This method produces TFPO in a significant yield, demonstrating the utility of 3-bromo-2,3,3-trifluoropropene in synthesizing fluorinated compounds (Ramachandran & Padiya, 2007) (Ramachandran & Padiya, 2008).

Photocatalytic Reactions in Organic Synthesis

Zeng et al. (2022) utilized 2-bromo-3,3,3-trifluoropropene (BTP) in photocatalytic defluorinative reactions with N-aryl amino acids. This process resulted in the formation of various 4-(difluoromethylidene)-tetrahydroquinolines, highlighting BTP's role in organic synthesis (Zeng, Li, Chen, & Zhou, 2022).

Atmospheric Degradation and Environmental Impact

Chen, Zhou, and Han (2015) conducted theoretical and experimental studies on the atmospheric degradation of 2-bromo-3,3,3-trifluoropropene. This research provides insights into the environmental impact and atmospheric chemistry of BTP, vital for assessing its suitability in various applications (Chen, Zhou, & Han, 2015).

Applications in Medicinal Chemistry and Life Science

Lou et al. (2019) developed a palladium-catalyzed cross-coupling of alkylzinc reagents with BTP. This method was instrumental in synthesizing trifluoromethylated and difluoromethylated amino acids, demonstrating BTP's utility in the field of medicinal chemistry and life science (Lou et al., 2019).

Fire Suppression and Safety

Burgess et al. (2015) reported on the flame inhibition chemistry of 2-bromo-3,3,3-trifluoropropene (2-BTP) as a fire-suppressant. Their study included a detailed chemical kinetic mechanism, highlighting its potential as a replacement for harmful fire suppressants (Burgess, Babushok, Linteris, & Manion, 2015).

Safety And Hazards

3-Bromo-2,3,3-trifluoropropene should be kept away from heat, sparks, open flames, and hot surfaces . It should not be breathed in, and medical advice should be sought if one feels unwell .

Future Directions

3-Bromo-2,3,3-trifluoropropene is finding application as a fire extinguishing agent in confined spaces . It is also used as a trifluoromethylated synthetic building block for the synthesis of trifluoromethyl-substituted molecules . Future research may focus on its environmental impact and degradation in the atmospheric environment .

properties

IUPAC Name

3-bromo-2,3,3-trifluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrF3/c1-2(5)3(4,6)7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBDJYBYWKIIFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(F)(F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445649
Record name 3-BROMO-2,3,3-TRIFLUOROPROPENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,3,3-trifluoropropene

CAS RN

220626-19-7
Record name 3-BROMO-2,3,3-TRIFLUOROPROPENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-2,3,3-trifluoropropene
Reactant of Route 2
3-Bromo-2,3,3-trifluoropropene
Reactant of Route 3
3-Bromo-2,3,3-trifluoropropene

Citations

For This Compound
1
Citations
RE Tapscott, RE Mather - Environmentally Acceptable Fire Extinguishants, 2007 - nist.gov
As described in Chapter 1 of this book, in the years following the Army-Purdue study, there was extensive scientific and engineering research that led to the commercialization and …
Number of citations: 1 www.nist.gov

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